molecular formula C18H19N5O B2711373 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 931313-12-1

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2711373
CAS No.: 931313-12-1
M. Wt: 321.384
InChI Key: UNFKVZDOOHLXFZ-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzyl Groups: Benzyl groups can be introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidation of the benzyl groups can lead to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction can yield amine derivatives or reduced triazole rings.

    Substitution: Substitution reactions can produce various benzyl-substituted derivatives.

Scientific Research Applications

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.

    Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.

    Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.

Uniqueness

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-N-benzyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-7-5-6-10-15(13)12-23-17(19)16(21-22-23)18(24)20-11-14-8-3-2-4-9-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKVZDOOHLXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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